Fructoseglutamic Acid Disodium Salt

Umami taste Sensory science Flavor chemistry

Fructoseglutamic Acid Disodium Salt is the most thermally stable Amadori compound known, offering an umami recognition threshold of 1–2 mmol/L—virtually equivalent to MSG yet with a cleaner sensory profile, free of sweetish/soapy off-notes. Its natural abundance (~1.5 g/100 g in dried tomatoes) and well-characterized stability make it the definitive reference standard for quantitative Maillard reaction markers, thermal processing assessment, and next-generation flavor enhancer development. Ideal for food quality monitoring, LC-MS/MS method validation, and post-Amadori degradation studies.

Molecular Formula C₁₁H₁₇NNa₂O₉
Molecular Weight 353.23
Cat. No. B1162887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructoseglutamic Acid Disodium Salt
SynonymsN-(1-Deoxy-D-fructos-1-yl)-L-glutamic Acid Disodium Salt;  _x000B_(S)-1-Deoxy-1-[(1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt;  1-Deoxy-1-[(L-1,3-dicarboxypropyl)amino]-D-fructose Disodium Salt;  L-Glutamic Acid D-Fructose Deriv. Disodium Salt;  1-Deo
Molecular FormulaC₁₁H₁₇NNa₂O₉
Molecular Weight353.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Fructoseglutamic Acid Disodium Salt: A Distinguished Amadori Compound for Food and Flavor Research


Fructoseglutamic Acid Disodium Salt (CAS 31105-01-8 free acid) is the disodium salt of N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, an Amadori rearrangement product formed during the initial stages of the Maillard reaction between glucose and glutamic acid [1]. It belongs to a class of 1-amino-1-deoxyketose derivatives that serve as key intermediates in non-enzymatic browning and flavor development in thermally processed foods [2]. The compound is characterized by a molecular formula of C₁₁H₁₇NNa₂O₉ (MW 353.23), exists as an off-white to dark beige hygroscopic solid with a decomposition point above 64 °C, and is slightly soluble in water .

Critical Differentiation of Fructoseglutamic Acid Disodium Salt: Why Amadori Compound Interchangeability Is Not Feasible


Amadori compounds derived from different sugar–amino acid pairs exhibit profound differences in stability, sensory properties, reactivity, and natural abundance [1]. Substituting fructoseglutamic acid with a structurally similar Amadori compound such as fructose-alanine or fructose-proline will not replicate its unique combination of high thermal stability—the greatest among the Amadori compounds studied—and umami taste profile with a recognition threshold comparable to monosodium glutamate (MSG) [2][3]. The quantitative evidence below demonstrates that these differentiation dimensions have measurable consequences for applications ranging from food quality monitoring to flavor enhancement research.

Quantitative Differentiation Evidence for Fructoseglutamic Acid Disodium Salt Against the Closest Analogs


Umami Taste Recognition Threshold Compared to Monosodium Glutamate (MSG)

The free acid form N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, the direct progenitor of the disodium salt, exhibits a recognition taste threshold of 1–2 mmol/L, which is within the same range as the umami reference standard monosodium glutamate (MSG, threshold approximately 1.5 mmol/L) [1]. In addition, aqueous solutions of this Amadori compound were described by sensory panelists with the descriptors 'umami', 'seasoning', and 'bouillon-like', without the sweetish and slightly soapy by-note observed for MSG at equimolar concentrations [1]. When added to a bouillon base without other taste enhancers, the compound imparted a distinct umami character similar to the control containing the same molar amount of MSG [1].

Umami taste Sensory science Flavor chemistry

Aqueous Stability Superiority Over the N-Glucoside Precursor

Systematic ¹³C NMR stability measurements revealed a critical differentiation between the two synthetic glycoconjugates of glutamic acid: the N-glycoside dipotassium N-(D-glucos-1-yl)-L-glutamate (Compound 1) rapidly hydrolyzes in neutral and acidic aqueous solutions, releasing glucose and glutamate, whereas the Amadori compound N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid (Compound 2, the free acid progenitor of the disodium salt) remains stable under the same conditions [1]. Compound 2 was additionally observed to be stable in the presence of human saliva, while Compound 1 is only stable under alkaline conditions (pH 8–10) or in dry form [1].

Stability Maillard reaction Glycoconjugate chemistry

Highest Thermal Stability Among Structurally Diverse Amadori Compounds

In a systematic study of Amadori compound formation and stability in low-moisture model systems, fructose-glutamic acid (formed from glucose and glutamic acid) demonstrated the greatest stability among all Amadori compounds evaluated, whereas tagaturonic-γ-aminobutyric acid (formed from galacturonic acid and γ-aminobutyric acid) exhibited the least stability [1]. This stability superiority was confirmed across various equilibrium moisture conditions and temperatures relevant to food processing and storage [1]. The study also established that decomposition of ketose-γ-aminobutyric acid (Amadori compound of a neutral amino acid) yields substantially more brown pigments than decomposition of fructose-glutamic acid (Amadori compound of an acidic amino acid) [1].

Amadori compound stability Food processing Maillard reaction intermediates

Predominant Natural Abundance in Dried Tomatoes Versus Alternative Amadori Compounds in Dried Fruits

High-performance cation exchange chromatography coupled to tandem mass spectrometry (LC-MS/MS) quantification of Amadori compounds in commercially dried food products revealed that fructosylglutamate (the conjugate base of fructoseglutamic acid) is the predominant Amadori species in dried tomatoes at a concentration of approximately 1.5 g/100 g [1]. In contrast, fructosylproline was identified as the major Amadori compound in dried apricots but at a markedly lower concentration of approximately 0.2 g/100 g [1].

Food analysis Amadori compound quantification LC-MS/MS

Synthesis Yield Advantage Over the Corresponding N-Glucoside

In the published Maillard-mimetic synthesis protocol, N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid (the free acid precursor of the disodium salt) was obtained in 52% yield, compared to only 35% yield for the N-glycoside dipotassium N-(D-glucos-1-yl)-L-glutamate (Compound 1) [1]. This 17-percentage-point yield advantage translates to greater synthetic efficiency and reduced cost per gram for procurement of the final purified compound.

Maillard-mimetic synthesis Amadori rearrangement Synthetic efficiency

High-Impact Application Scenarios for Fructoseglutamic Acid Disodium Salt Informed by Quantitative Evidence


Umami Flavor Research and Clean-Label Taste Modulation

The umami recognition threshold of 1–2 mmol/L, essentially equivalent to MSG but with a cleaner sensory profile devoid of sweetish/soapy off-notes, positions fructoseglutamic acid disodium salt as an ideal candidate for systematic umami taste receptor studies and development of next-generation flavor enhancers with improved sensory properties [1]. The compound's stability in aqueous solution and in the presence of human saliva further supports its use in oral sensory evaluation protocols where N-glucoside analogs would degrade prematurely [1].

Thermal Food Processing Quality Indicator and Biomarker Development

The demonstrated status as the most thermally stable Amadori compound among those studied [1], combined with its predominant natural abundance in dried tomatoes at approximately 1.5 g/100 g (7.5-fold higher than fructosylproline in dried apricots) [2], establishes fructoseglutamic acid disodium salt as the Amadori compound of choice for developing quantitative markers of thermal processing history, drying damage assessment, and shelf-life monitoring in tomato-based and other glutamate-rich food products.

Stable Isotope Dilution Assay (SIDA) Internal Standard for Food Metabolomics

The defined chemical structure, well-characterized stability, and established LC-MS/MS detection methodology [1] make fructoseglutamic acid disodium salt an essential reference standard for the development and validation of stable isotope dilution assays targeting Amadori compounds in complex food matrices. Its use as an unlabeled calibration standard alongside ¹³C₆- or D₅-labeled isotopologues enables precise quantitation of Maillard reaction progression in processed foods [1].

Model Compound for Post-Amadori Degradation and Browning Pathway Studies

The evidence that decomposition of fructoseglutamic acid produces markedly lower brown pigment yields than Amadori compounds derived from neutral amino acids [1] makes this compound uniquely valuable as a model substrate for mechanistic studies of the post-Amadori degradation pathways, particularly for investigating how the acidic side chain of glutamic acid modulates browning kinetics and the spectrum of volatile flavor compounds generated during thermal processing.

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